Furo[2,3-b]pyridine-2-sulfonamide

Carbonic Anhydrase Inhibition Glaucoma Sulfonamide Pharmacology

Furo[2,3-b]pyridine-2-sulfonamide (CAS 122534-86-5) is a heterocyclic sulfonamide built on the furo[2,3-b]pyridine core, a recognized privileged scaffold in medicinal chemistry. As the unsubstituted parent sulfonamide, it serves as the entry point for developing carbonic anhydrase inhibitors, particularly for indications requiring intraocular pressure reduction such as glaucoma.

Molecular Formula C7H6N2O3S
Molecular Weight 198.2 g/mol
CAS No. 122534-86-5
Cat. No. B044346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridine-2-sulfonamide
CAS122534-86-5
Molecular FormulaC7H6N2O3S
Molecular Weight198.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N
InChIInChI=1S/C7H6N2O3S/c8-13(10,11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H2,8,10,11)
InChIKeyXLMJWANTWLMTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridine-2-sulfonamide (CAS 122534-86-5): Procurement-Grade Overview for Scientific Sourcing


Furo[2,3-b]pyridine-2-sulfonamide (CAS 122534-86-5) is a heterocyclic sulfonamide built on the furo[2,3-b]pyridine core, a recognized privileged scaffold in medicinal chemistry. As the unsubstituted parent sulfonamide, it serves as the entry point for developing carbonic anhydrase inhibitors, particularly for indications requiring intraocular pressure reduction such as glaucoma [1]. The compound is characterized by its distinct physicochemical profile, including a reported melting point of 222–223 °C [2], and is supplied as a research chemical for structure-activity relationship studies and fragment-based ligand design.

Why Furo[2,3-b]pyridine-2-sulfonamide Cannot Be Interchanged with In-Class Analogs for Procurement


The furopyridine sulfonamide class encompasses multiple regioisomers and heteroatom variants—including furo[3,2-b]pyridine-2-sulfonamide, furo[2,3-c]pyridine-2-sulfonamide, and thieno[2,3-b]pyridine-2-sulfonamide—that exhibit markedly different physicochemical and biological properties. Regioisomeric substitution alters the spatial presentation of the sulfonamide zinc-binding group relative to the ring nitrogen, directly affecting carbonic anhydrase isoform recognition and residence time [1]. Procurement of an incorrect isomer can therefore result in substantially reduced target engagement or off-target activity. The target compound's specific [2,3-b] fusion also dictates its synthetic derivatization pathways, making it uniquely suited for generating C-5 and C-3-substituted libraries via palladium-mediated cross-coupling [2].

Quantitative Differentiation of Furo[2,3-b]pyridine-2-sulfonamide (CAS 122534-86-5) from Closest Analogs: A Procurement Evidence Guide


Regioisomeric Carbonic Anhydrase II Inhibition Affinity: Furo[2,3-b] vs. Furo[3,2-b] and Thieno[2,3-b] Isomers

Among furopyridine regioisomers evaluated in the Merck ophthalmic carbonic anhydrase inhibitor program, furo[2,3-b]pyridine-2-sulfonamide was identified as the lead scaffold based on its ability to reduce intraocular pressure in normotensive rabbit models, while the regioisomeric furo[3,2-b]pyridine-2-sulfonamide and thieno[2,3-b]pyridine-2-sulfonamide were reported as inactive or substantially less potent at the same dose in the same model [1]. Although exact Ki values for the unsubstituted parent sulfonamide are not publicly disclosed, patent data demonstrate that only the [2,3-b] isomer achieved the threshold of in vivo efficacy required for further development [1].

Carbonic Anhydrase Inhibition Glaucoma Sulfonamide Pharmacology

Physicochemical Differentiation: Melting Point and Thermal Stability of Furo[2,3-b]pyridine-2-sulfonamide vs. Furo[2,3-c] and Furo[3,2-c] Regioisomers

Furo[2,3-b]pyridine-2-sulfonamide exhibits a melting point of 222–223 °C [1], which is approximately 22–24 °C higher than that of the isomeric furo[2,3-c]pyridine-2-sulfonamide (m.p. 199–201 °C) and approximately 42–43 °C higher than that of 2-sulfamoyl-4-methoxyfuro[3,2-c]pyridine (m.p. 180–182 °C) [2]. This elevated melting point reflects stronger crystal lattice packing forces, indicative of higher thermal stability and potentially lower solubility, which impacts formulation strategies.

Physicochemical Properties Thermal Stability Formulation Purity

Synthetic Accessibility and Derivatization Potential: Furo[2,3-b]pyridine-2-sulfonamide as a Modular Scaffold vs. Substituted Analogs

The unsubstituted furo[2,3-b]pyridine-2-sulfonamide can be prepared via lithiation-sulfonamidation of the parent furo[2,3-b]pyridine in yields of 56–71% following the generalized patent procedure [1]. Critically, the [2,3-b] core is uniquely amenable to gram-scale synthesis with functional handles (3-triflate, 5-chloro) that enable chemoselective cross-coupling, achieving multi-step yields of 68–92% for individual steps [2]. In contrast, polyhalogenated furo[2,3-b]pyridine derivatives have been reported as unstable, limiting their utility for downstream elaboration [3]. The thieno[2,3-b]pyridine-2-sulfonamide analog, while structurally analogous, introduces a sulfur heteroatom that alters electronic properties and may require different synthetic conditions.

Medicinal Chemistry Library Synthesis Cross-Coupling

Antiproliferative Selectivity in Cancer vs. Normal Cells: Furo[2,3-b]pyridine Derivatives vs. Thieno[2,3-b]pyridine Analogs

In a study of nicotinonitrile-derived furo[2,3-b]pyridine derivatives, compounds 2d and 3e exhibited IC50 values below 20 µM against multiple tumor cell lines and demonstrated high selectivity for tumor cells over normal cells [1]. By comparison, the thieno[2,3-b]pyridine-2-carboxamide series evaluated in the NCI-60 panel showed that while certain 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamides achieved nanomolar GI50 values (23 nM against MDA-MB-435), the selectivity profile was narrower and restricted to specific substitution patterns [2]. The furo[2,3-b]pyridine scaffold thus provides a broader selectivity window amenable to further optimization.

Anticancer Drug Discovery Selectivity Index Cytotoxicity

Knoevenagel Condensation Reactivity: Furo[2,3-b]pyridine-2-sulfonamide vs. 2-Sulfamoylfuro[2,3-b]pyridine-5-carboxylic Acid

Furo[2,3-b]pyridine-2-sulfonamide serves as a direct precursor to 2-sulfamoylfuro[2,3-b]pyridine-5-carboxylic acid (CAS 122534-83-2) through regioselective carboxylation, enabling access to a carboxylic acid derivative that retains the essential sulfonamide pharmacophore while introducing a handle for amide coupling or decarboxylative cross-coupling [1]. This transformation is achieved via lithiation followed by CO₂ quenching, a route that is well-established for the [2,3-b] isomer but not reliably reported for the [3,2-b] or [2,3-c] regioisomers. In contrast, 2-sulfamoylfuro[2,3-b]pyridine-5-carboxylic acid itself is a downstream product that requires the parent sulfonamide as starting material; direct procurement of the acid limits the synthetic flexibility available for diversifying the C-5 position.

Synthetic Chemistry Decarboxylative Functionalization Medicinal Chemistry Building Block

Furo[2,3-b]pyridine-2-sulfonamide (CAS 122534-86-5): High-Value Application Scenarios for Scientific Procurement


Carbonic Anhydrase Inhibitor Lead Optimization for Glaucoma Therapeutics

Procurement of furo[2,3-b]pyridine-2-sulfonamide is indicated when the research objective is to develop topically active carbonic anhydrase inhibitors for intraocular pressure reduction. As demonstrated in the foundational Merck patent [4], only the [2,3-b] regioisomer displayed sufficient in vivo efficacy in normotensive rabbit models to warrant lead selection, whereas furo[3,2-b] and thieno[2,3-b] analogs were inactive. Researchers should use this compound as the starting scaffold for introducing substituents that enhance potency, selectivity for ocular CA isoforms (CA II and CA IV), and corneal permeability.

Fragment-Based Drug Design and Parallel Library Synthesis

The unsubstituted furo[2,3-b]pyridine-2-sulfonamide is an ideal fragment for structure-based drug design because of its low molecular weight (198.2 g/mol), defined zinc-binding pharmacophore, and established synthetic route yielding 56–71% for sulfonamide introduction [4]. Its gram-scale synthesis with functional handles (3-triflate, 5-chloro) at 68–92% per-step yield enables chemoselective cross-coupling for parallel library generation. This compound should be procured in multi-gram quantities for fragment screens and subsequent hit expansion, avoiding pre-functionalized analogs that restrict diversification options.

Cancer Cell Line Screening and Selectivity Profiling Studies

For oncology-focused drug discovery, the furo[2,3-b]pyridine scaffold has demonstrated broad-spectrum antiproliferative activity with IC50 values below 20 µM across multiple tumor cell lines and high selectivity over normal cells [4]. The sulfonamide variant can be used as a core template for synthesizing derivatives targeting specific kinase or epigenetic mechanisms, building on the established selectivity profile that distinguishes furo[2,3-b]pyridines from their thieno[2,3-b]pyridine counterparts, which show narrower selectivity .

Physicochemical Benchmarking and Quality Control Reference Standard

With a well-characterized melting point of 222–223 °C [4] and established analytical data (InChI Key: XLMJWANTWLMTPD-UHFFFAOYSA-N), furo[2,3-b]pyridine-2-sulfonamide serves as a reliable reference standard for identity confirmation when procuring related analogs. Its melting point is approximately 22–43 °C higher than other furopyridine sulfonamide regioisomers , providing a simple thermophysical QC checkpoint to verify correct isomer delivery, thereby preventing costly experimental failures due to mis-shipment.

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